6,13-Pentacenedione-d12
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Overview
Description
6,13-Pentacenedione-d12 is a deuterated derivative of 6,13-Pentacenedione, a polycyclic aromatic ketone. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is an isotope of hydrogen. This modification is often used in scientific research to study reaction mechanisms and pathways due to the unique properties of deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Pentacenedione-d12 typically involves the deuteration of 6,13-Pentacenedione. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated compound. The purity of the final product is ensured through rigorous purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
6,13-Pentacenedione-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6,13-Pentacenedione-d12 is widely used in scientific research due to its unique properties:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Employed in isotope labeling studies to trace metabolic pathways.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of organic semiconductors and electronic devices.
Mechanism of Action
The mechanism of action of 6,13-Pentacenedione-d12 involves its interaction with various molecular targets. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying the detailed mechanisms of chemical reactions and understanding the role of hydrogen atoms in biological processes.
Comparison with Similar Compounds
Similar Compounds
6,13-Pentacenedione: The non-deuterated version of the compound.
6,13-Pentacenequinone: An oxidized form of 6,13-Pentacenedione.
Deuterated Aromatic Ketones: Other aromatic ketones with deuterium substitution.
Uniqueness
6,13-Pentacenedione-d12 is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium allows for the study of isotope effects and offers insights into reaction mechanisms that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C22H12O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,2,3,4,5,7,8,9,10,11,12,14-dodecadeuteriopentacene-6,13-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI Key |
UFCVADNIXDUEFZ-AQZSQYOVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C3C(=C(C2=C1[2H])[2H])C(=O)C4=C(C5=C(C(=C(C(=C5C(=C4C3=O)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC5=CC=CC=C5C=C4C3=O |
Origin of Product |
United States |
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